4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Beschreibung
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-5-2-6(11)10-7(5)9-3-8-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
AMEAXTUYEVOHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(=O)NC2=NC=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Substitution with Methylating Agents
The 4-chloro group in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes substitution to introduce the methyl moiety. While direct substitution using methylamine is challenging due to poor nucleophilicity, transition metal-catalyzed coupling offers a viable pathway.
Copper-Mediated Ullmann Reaction
Adapting methods from WO2007012953A2, the 4-chloro derivative reacts with methyl iodide (MeI) under Ullmann conditions:
This protocol substitutes the chloride with a methyl group, yielding 4-methyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent hydrolysis of the 2-chloro group (e.g., using aqueous NaOH) generates the 6-one functionality.
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling, though methyl boronic acid’s instability necessitates pre-halogenation. Converting the 4-chloro group to 4-iodo (via Finkelstein reaction) enables coupling with methylboronic acid:
This method achieves moderate yields (50–60%) but requires additional steps for iodide preparation.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The choice of solvent profoundly impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in Ullmann reactions, while dioxane stabilizes palladium catalysts in cross-couplings. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers in aromatic substitutions.
Stoichiometric Considerations
Excess methylating agents (1.5–2.0 equivalents MeI) drive completion but risk byproduct formation. Catalytic systems with ligand-accelerated kinetics (e.g., phenanthroline-CuI) mitigate this issue.
Analytical Validation and Characterization
Post-synthesis, structural confirmation employs:
-
NMR Spectroscopy : Distinct signals for the methyl group (δ 2.4 ppm, singlet) and pyrrolo-pyrimidine protons.
-
HPLC Purity : >98% purity achieved via reverse-phase chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Ullmann Substitution | 65–70 | Single-step, minimal byproducts | High temperatures, ligand cost |
| Suzuki Coupling | 50–60 | Functional group tolerance | Multi-step, iodide preparation |
| Direct Alkylation | <40 | Simplicity | Low efficiency, competing reactions |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Analyse Chemischer Reaktionen
Functionalization at Position 2 (Pyrimidine Ring)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions.
Example Reaction : Chlorination followed by amination:
-
Step 1 : Treatment with POCl₃ in toluene at 70–106°C converts hydroxyl groups to chlorides ( ).
-
Step 2 : Amination with primary/secondary amines under Buchwald-Hartwig conditions yields substituted derivatives ( ).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, DIPEA | Toluene, 106°C, 16h | 2,4-Dichloro intermediate | 85–92% | |
| Morpholine, Pd(dba)₃ | sec-BuOH, 110°C, 8h | 2-Morpholino-substituted derivative | 71% |
Reduction of the 6-Ketone Group
The ketone at position 6 can be reduced to a secondary alcohol or methylene group:
-
NaBH₄/MeOH : Selective reduction to 6-hydroxy-5,6,7,8-tetrahydropyrrolo[2,3-d]pyrimidine ( ).
-
Deuterated reductants : Used to mitigate metabolic instability in vivo ( ).
| Reagent | Conditions | Product | Selectivity | Application |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | 6-Hydroxy derivative | >95% | Intermediate for SAR studies |
| DIBAL-H | THF, -78°C, 2h | 6-Methylene derivative | 80% | Probing kinase binding |
Modification at Position 4 (Methyl Group)
The 4-methyl group undergoes oxidation or serves as a site for further functionalization:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4-Carboxylic acid derivative | Requires acidic conditions |
| Bromination | NBS, AIBN | 4-Bromomethyl intermediate | Enables Suzuki couplings |
Ring Expansion and Annulation
The pyrrole ring participates in cycloadditions or annulations to form tricyclic systems:
-
DMAD (Dimethyl Acetylenedicarboxylate) : Forms fused pyrazine rings ( ).
-
Hydrazine hydrate : Generates triazole-fused derivatives ( ).
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Methyl derivative | DMAD, PPh₃ | DCM, RT, 10min | Dihydropyrrolo-pyrazine dicarboxylate | 75–90% |
| 6-Ketone | NH₂NH₂, EtOH | Reflux, 10h | Triazole-annulated analog | 68% |
Metabolic Stability Optimization
Deuterium incorporation at metabolically labile sites (e.g., methyl groups) enhances pharmacokinetics:
| Modification | Half-life (Human Liver Microsomes) | Selectivity (CDK2 vs. CDK1/4/6) |
|---|---|---|
| CH₃ | 12 min | 200:1 |
| CD₃ | 45 min | 220:1 |
Biological Activity Correlation
Derivatives show structure-dependent kinase inhibition:
-
4-Methyl-6-one core : Enhances CDK2 selectivity over CDK1/4/6 (IC₅₀ = 8 nM vs. >1,000 nM) ( ).
-
2-Sulfonamide substituents : Improve solubility and tumor penetration ( ).
| Substituent at Position 2 | CDK2 IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
|---|---|---|
| Morpholine | 15 | 8.2 |
| 4-Fluorophenylsulfonamide | 9 | 12.4 |
Synthetic Challenges and Solutions
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have highlighted the anticancer potential of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives. Notably, it has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that this compound could be a promising candidate for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of this compound have exhibited antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions with urea or thiourea to form pyrimidine derivatives. These synthetic pathways allow for modifications that enhance biological activity and selectivity .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Khaled et al. focused on synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested for their anticancer and anti-inflammatory effects, demonstrating significant activity compared to standard drugs .
Case Study 2: Structure-Activity Relationship
Research exploring the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring significantly influence their biological activities. This insight is crucial for designing more effective therapeutic agents .
Wirkmechanismus
The mechanism of action of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Vergleich Mit ähnlichen Verbindungen
Electronic Effects
- Chloro vs. Methyl Substitution : Chlorine at C4 (e.g., CAS 1618-36-6) introduces electron-withdrawing effects, increasing electrophilicity and suitability for nucleophilic aromatic substitution. In contrast, the methyl group in the target compound provides electron-donating effects, stabilizing the ring system .
Lipophilicity and Solubility
- The methyl group in the target compound improves membrane permeability compared to polar analogs like 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid (logP ~0.5 vs. -1.2 for the carboxylic acid derivative) .
- Dichloro derivatives (e.g., CAS 214701-49-2) exhibit lower solubility due to increased molecular weight and halogen content .
Biologische Aktivität
4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that elucidate its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H7N3O
- CAS Number : 1234616-35-3
- Molecular Weight : 149.15 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
-
Anticancer Activity :
- Recent studies have highlighted its potential as an inhibitor of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown significant inhibitory effects against the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values in the nanomolar range .
- Antiviral Activity :
- Inhibition of CSF1R :
Structure-Activity Relationship (SAR)
The SAR studies of pyrrolo[2,3-d]pyrimidine derivatives reveal critical insights into how modifications affect biological activity:
| Compound | Substitution | Activity | IC50 (nM) |
|---|---|---|---|
| 5k | 2-OH, 5-Br | EGFR Inhibitor | <10 |
| 5h | 2-F | Moderate Activity | 50 |
| 5l | 3,4-di-Cl | High Cytotoxicity | <20 |
These findings illustrate that specific chemical modifications can significantly enhance or diminish the biological effectiveness of these compounds.
Case Studies
- In Vivo Evaluation :
- Antiparasitic Activity :
Q & A
Q. What are the common synthetic routes for 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, and how are intermediates characterized?
Methodological Answer: A widely used approach involves multicomponent reactions (MCRs) with N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC, followed by cyclization at 150°C. Key intermediates, such as pyrrole precursors, are isolated by filtration and characterized using ¹H/¹³C NMR and HRMS . Patents describe alternative routes using chlorination of hydroxylated intermediates or cyclization of dimethoxyethyl derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring fusion patterns. For example, aromatic protons in the pyrrole ring appear as distinct multiplets between δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3–2.8 ppm .
- HRMS : Validates molecular weight (e.g., C₈H₈ClN₃ requires m/z 181.62) .
- Melting Point Analysis : High decomposition temperatures (>250°C) indicate thermal stability .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound derivatives?
Methodological Answer:
- Cocrystallization : Use cocrystals with ligands like 3,5-dimethylpyrazole to improve purity and yield during purification. This method reduces byproduct formation and enhances crystallinity .
- Reaction Solvent Optimization : Replace ethanol with dimethylformamide (DMF) for better solubility of aromatic intermediates, reducing reaction time from 24h to 12h .
- Catalytic Systems : Introduce Pd/C or CuI catalysts in cross-coupling steps to enhance regioselectivity in halogenated derivatives .
Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Scaffold Replacement : Replace 2,4-diaminopyridine with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine to enhance binding to FAK (Focal Adhesion Kinase). The fused pyrrole ring improves hydrophobic interactions with the ATP-binding pocket .
- Substituent Effects : Chlorine at position 4 increases electrophilicity, enhancing JAK (Janus Kinase) inhibition. Ethyl groups at position 5 improve metabolic stability but may reduce solubility .
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for JAK assays) and ATP concentrations (e.g., 10 µM) to minimize variability .
- Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to account for differences in cytotoxicity profiles .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes when IC₅₀ values conflict. For example, confirm whether steric clashes from C5 substituents reduce affinity in certain isoforms .
Q. What strategies are effective for designing water-soluble derivatives without compromising activity?
Methodological Answer:
- Prodrug Approach : Introduce phosphate or morpholine groups at position 6, which are cleaved in vivo. For example, morpholine-substituted analogs show 5x higher solubility while maintaining FAK inhibition .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrole nitrogen, improving aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
